molecular formula C6H9NO3S B1167598 3-Ethoxy-2-(methylsulfonyl)acrylonitrile CAS No. 104007-26-3

3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Cat. No. B1167598
M. Wt: 175.21 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and related compounds involves several chemical reactions, including polymerization and cycloaddition reactions. Ye et al. (2005) detailed the preparation of oxetane-derived monomers and their polymers, showcasing methods relevant to the synthesis of similar compounds (Ye et al., 2005). Additionally, Vasin et al. (2015) described the use of vinyl sulfones in 1,3-dipolar cycloaddition reactions, highlighting synthetic approaches that could be applicable to 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (Vasin et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and similar compounds is characterized using various spectroscopic techniques. Asiri et al. (2011) performed a detailed analysis of molecular conformation, vibrational and electronic transitions, and other structural aspects of a closely related acrylonitrile compound, providing insights into the structure of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (Asiri et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-Ethoxy-2-(methylsulfonyl)acrylonitrile include polymerization and copolymerization, leading to materials with unique properties. The work by Kochi et al. (2007) on the copolymerization of ethylene and acrylonitrile using palladium complexes illustrates the types of chemical reactions 3-Ethoxy-2-(methylsulfonyl)acrylonitrile might undergo (Kochi et al., 2007).

Physical Properties Analysis

The physical properties of polymers derived from acrylonitrile compounds, including thermal stability and glass transition temperatures, are crucial for their application in materials science. Jamil et al. (2014) investigated the thermal properties of acrylonitrile copolymers, which could be relevant to understanding the physical properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile-based materials (Jamil et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and its derivatives are essential for their utilization in various applications. The study by Brar and Saini (2007) on the polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile provides insights into the chemical properties of acrylonitrile derivatives (Brar & Saini, 2007).

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • Ye et al. (2005) reported on the synthesis of oxetane-derived monomers, related to acrylonitriles, and their use in creating homo- and copolyethers. These polymers demonstrated potential for applications in lithium-ion batteries due to their ion conductivity (Ye et al., 2005).
  • Flame Retardance of Modified Polymers :

    • Joseph and Tretsiakova-McNally (2012) investigated acrylic acid derivatives, including those related to acrylonitrile, finding that chemical modification with P- and N-containing groups led to significant increases in flame retardance compared to unmodified polyacrylonitrile (Joseph & Tretsiakova-McNally, 2012).
  • Applications in Organic Chemistry :

    • Vasin et al. (2015) explored the use of vinyl sulfones, including those related to acrylonitrile, in the formation of pyrazoles, demonstrating their utility in organic synthesis (Vasin et al., 2015).
  • Renewable Production of Acrylonitrile :

    • Karp et al. (2017) developed a process for the renewable production of acrylonitrile from sugars, highlighting the potential for more sustainable methods in chemical manufacturing (Karp et al., 2017).
  • Bio-based Applications :

    • Vidra and Németh (2017) reviewed the use of 3-hydroxypropionic acid as a precursor for compounds like acrylonitrile, emphasizing its importance as a platform chemical in bio-based production processes (Vidra & Németh, 2017).
  • Electrochemical Applications :

    • Weret et al. (2020) discussed the use of sulfurized−poly(acrylonitrile) in lithium-sulfur batteries, providing insights into the material's synthesis, structure, and storage mechanisms (Weret et al., 2020).

Future Directions

The future directions of research involving 3-Ethoxy-2-(methylsulfonyl)acrylonitrile are not specified in the sources I found. Given its use in proteomics research, it may continue to be used in the study of proteins .

properties

IUPAC Name

(E)-3-ethoxy-2-methylsulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-3-10-5-6(4-7)11(2,8)9/h5H,3H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOPUQQPAOLLSH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-(methylsulfonyl)acrylonitrile
Reactant of Route 2
3-Ethoxy-2-(methylsulfonyl)acrylonitrile
Reactant of Route 3
3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Citations

For This Compound
1
Citations
RN Solomyannyi, OV Shablykina, VS Moskvina… - Chemistry of …, 2019 - Springer
A convenient method for the synthesis of novel sulfonic cytosine derivatives, 8-(methyl(phenyl)sulfonyl)-2,6-dihydroimidazo[1,2-c]-pyrimidin-5(3Н)-ones and 9-(methyl(phenyl)sulfonyl)-2,…
Number of citations: 5 link.springer.com

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